molecular formula C11H18O3 B13528060 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13528060
M. Wt: 198.26 g/mol
InChI Key: AGSCBEZWZFJUAP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a dimethyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an oxan-4-yl-substituted alkene, using a cyclopropanation reagent like diazo compounds in the presence of a catalyst. The reaction conditions typically include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Lithium aluminum hydride in ether, reflux conditions

    Substitution: Sodium hydride in dimethylformamide, room temperature

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclopropane derivatives

Scientific Research Applications

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid: Similar structure with a different substituent on the cyclopropane ring.

    2,2-Dimethyl-3-(3-methoxy-2-methyl-3-oxo-1-propenyl)cyclopropane-1-carboxylic acid: Contains an additional methoxy group and a different substituent on the cyclopropane ring.

Uniqueness

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-3-5-14-6-4-7/h7-9H,3-6H2,1-2H3,(H,12,13)

InChI Key

AGSCBEZWZFJUAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2CCOCC2)C

Origin of Product

United States

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